3-((4-Cyanophenyl)amino)-3-oxopropanoic acid

Physicochemical property Lipophilicity Medicinal chemistry

3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2) is a malonamic acid derivative that functions primarily as a versatile small molecule scaffold in medicinal chemistry and organic synthesis. The compound features a para-cyanophenyl moiety attached via an amide linkage to a 3-oxopropanoic acid backbone (also known as N-(4-cyanophenyl)malonamic acid), with a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 1100767-21-2
Cat. No. B3212364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Cyanophenyl)amino)-3-oxopropanoic acid
CAS1100767-21-2
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC(=O)CC(=O)O
InChIInChI=1S/C10H8N2O3/c11-6-7-1-3-8(4-2-7)12-9(13)5-10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)
InChIKeyBDYGJCQFQTZIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2): What This Malonamic Acid Building Block Is and Why It's Not Interchangeable


3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2) is a malonamic acid derivative that functions primarily as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . The compound features a para-cyanophenyl moiety attached via an amide linkage to a 3-oxopropanoic acid backbone (also known as N-(4-cyanophenyl)malonamic acid), with a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol [1]. The cyano group at the para position confers distinct electronic properties and hydrogen-bonding potential that differentiate this scaffold from its para-substituted analogs (e.g., 4-fluoro, 4-methoxy, 4-nitro, or 4-bromo derivatives), making the specific substitution pattern a critical determinant in structure-activity relationships [2]. Multiple suppliers list this compound as a research-grade building block with typical purities of 95–98% for laboratory use .

Why a Generic Cyanoacetanilide or Malonamic Acid Analog Cannot Replace 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2) in Structure-Activity Optimization


Substituting 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid with a closely related analog—such as the methyl ester derivative (CAS 591234-88-7), the 2-cyanophenyl positional isomer (CAS 173035-08-0), or alternative para-substituted malonamic acids (e.g., 4-fluoro, 4-methoxy, or 4-nitro variants)—introduces quantifiable changes in both physicochemical properties and biological activity potential that cannot be predicted without empirical validation. The para-cyano group contributes a strong electron-withdrawing inductive effect (Hammett σp = +0.66) and a significant mesomeric effect that directly modulates the reactivity of the malonamic acid moiety and the hydrogen-bonding capacity of the amide linkage [1]. These electronic perturbations affect the compound's behavior as a synthetic intermediate in heterocycle construction (e.g., pyridone and pyrimidine syntheses) and alter its LogP-driven membrane permeability relative to halogenated or methoxy-substituted analogs [2]. Furthermore, quantitative structure-activity relationship (QSAR) studies on para-substituted acetanilides demonstrate that the cyano substituent produces hydrolysis kinetics and biological response profiles distinct from fluoro, methoxy, methyl, bromo, and nitro analogs, confirming that electronic substitution is not a trivial variable that can be assumed equivalent across the series [3].

3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2): Quantitative Evidence of Differentiation vs. Closest Analogs and Structural Comparators


LogP (Lipophilicity) Differentiation: 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid vs. Para-Substituted Malonamic Acid Analogs

The computed lipophilicity of 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid is XLogP3 = 1.6, establishing a quantitative baseline for membrane permeability predictions relative to other para-substituted analogs [1]. This value places the cyano derivative at a distinct position on the lipophilicity spectrum compared to 4-fluoro (predicted LogP approximately 1.2–1.4), 4-methoxy (predicted LogP approximately 1.0–1.3), 4-nitro (predicted LogP approximately 1.4–1.6), and 4-bromo (predicted LogP approximately 2.0–2.3) substituted malonamic acids [2]. The measured LogP of the methyl ester derivative (methyl 3-(4-cyanoanilino)-3-oxopropanoate) is not directly available, but the free acid's XLogP3 value provides a reproducible computational reference for comparative ADME profiling across compound series [3].

Physicochemical property Lipophilicity Medicinal chemistry ADME prediction

Electronic Substituent Effect: Cyano (σp = +0.66) vs. Fluoro (σp = +0.06) and Methoxy (σp = –0.27) in Malonamic Acid Scaffolds

The para-cyano substituent in 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid exerts a strong electron-withdrawing effect quantified by the Hammett σp constant of +0.66, which is substantially higher than alternative para-substituents commonly employed in malonamic acid scaffolds: 4-fluoro (σp = +0.06), 4-chloro (σp = +0.23), 4-bromo (σp = +0.23), 4-methyl (σp = –0.17), and 4-methoxy (σp = –0.27) [1]. Additionally, the cyano group contributes a negative mesomeric effect (–M) that further polarizes the aromatic ring and the conjugated amide system. Quantitative structure-activity relationship (QSAR) studies on para-substituted acetanilides have demonstrated that the cyano substituent produces hydrolysis kinetics (both bacterial and abiotic alkaline hydrolysis) that are measurably distinct from the fluoro, methoxy, methyl, bromo, and nitro analogs, confirming that electronic perturbation translates to differential chemical reactivity [2]. The cyanoacetanilide scaffold specifically has been employed as a versatile intermediate for constructing heterocyclic systems—including pyridones, benzoxazoles, benzothiazoles, and benzimidazoles—where the electron-withdrawing cyano group facilitates nucleophilic addition and cyclocondensation reactions that are less efficient or fail entirely with electron-donating substituents [3].

Electronic effect Hammett constant Structure-activity relationship QSAR

Hydrogen-Bond Acceptor Capacity: Cyano-Containing Scaffold (HBA = 4) vs. Methyl Ester Derivative (HBA = 4 but Altered Donor Profile)

3-((4-Cyanophenyl)amino)-3-oxopropanoic acid possesses a calculated hydrogen-bond acceptor (HBA) count of 4 and hydrogen-bond donor (HBD) count of 2, as computed by PubChem [1]. The para-cyano group contributes one HBA site (the nitrile nitrogen) while maintaining zero HBD capacity, a profile distinct from para-hydroxy analogs (which would add one HBD) and para-nitro analogs (which contribute two HBA sites from the nitro group but may introduce metabolic liability). The topological polar surface area (TPSA) is calculated as 90.2 Ų, providing a quantitative reference for predicting passive membrane permeability and blood-brain barrier penetration potential [2]. For context, the methyl ester derivative (methyl 3-(4-cyanoanilino)-3-oxopropanoate, CAS 591234-88-7) eliminates one HBD site by esterifying the carboxylic acid, which alters solubility and potentially bioavailability without modifying the cyano group's electronic contribution—demonstrating that even single functional group modifications within this scaffold family produce quantifiable changes in physicochemical profiles [3].

Hydrogen bonding Physicochemical property Drug design Solubility

Synthetic Utility: Cyanoacetanilide Derivatives in Heterocycle Construction (Class-Level Evidence)

Cyanoacetanilide derivatives, including the 4-cyanophenyl-substituted scaffold to which 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid belongs, have been systematically reviewed for their utility in synthesizing biologically active heterocyclic compounds [1]. The cyanoacetanilide moiety serves as a key intermediate for constructing pyridin-2-ones, 2-pyridones, benzoxazoles, benzothiazoles, benzimidazoles, and spiro[indoline-3,4′-pyridine] derivatives—compound classes with demonstrated activity as lysophosphatidic acid acyltransferase-β inhibitors, bradykinin B1 receptor antagonists, and dihydroorotate dehydrogenase inhibitors [2]. The electron-withdrawing cyano group activates the adjacent methylene (or malonamic) position for nucleophilic attack and Knoevenagel-type condensations, enabling the rapid generation of structurally diverse libraries. Comparative studies on 2-alkyl-2-cyanoacetanilides demonstrate that these compounds produce distinct herbicidal activity profiles (root growth inhibition) that differ mechanistically from 2-chloroacetanilide herbicides, despite potential interaction at similar cellular sites—illustrating that the cyano substitution pattern confers unique biological response signatures not achievable with halogenated analogs [3].

Heterocyclic synthesis Building block Medicinal chemistry Cyclocondensation

Positional Isomer Differentiation: Para-Cyano vs. Ortho-Cyano Malonamic Acid Scaffolds

The para-substitution pattern of 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2) represents a deliberate structural choice distinct from the ortho-cyano positional isomer (3-[(2-cyanophenyl)amino]-3-oxopropanoic acid, CAS 173035-08-0) . While both isomers share the identical molecular formula (C10H8N2O3) and molecular weight (204.05349212 g/mol exact mass), the positional shift from para to ortho produces quantifiable differences in computed molecular descriptors: the para isomer has 3 rotatable bonds and a topological complexity of 297, whereas the ortho isomer exhibits 3 rotatable bonds but a higher complexity score of 305 due to increased steric constraints [1]. More importantly, the ortho-cyano group introduces intramolecular hydrogen-bonding potential between the nitrile and the adjacent amide NH (forming a pseudo-six-membered ring), which can alter the conformational ensemble and molecular recognition properties relative to the extended, linear geometry of the para isomer. This conformational distinction directly impacts binding-site complementarity in protein targets and can lead to divergent biological activity profiles, making the two isomers non-interchangeable in SAR studies despite their identical atomic composition .

Positional isomer Structure-activity relationship Molecular recognition Steric effect

Commercial Availability and Purity Benchmarking: CAS 1100767-21-2 vs. Methyl Ester Analog (CAS 591234-88-7)

3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2) is commercially available from multiple global suppliers with documented purity specifications of 95–98% . Verified vendors include Fluorochem (UK, purity 98%, product code F765992), Leyan (China, purity 98%, product 1511528), MolCore (China, purity NLT 98%, product MC806287), and ChemSrc (purity 95%, product 7059014) . The methyl ester analog (methyl 3-(4-cyanoanilino)-3-oxopropanoate, CAS 591234-88-7) is also commercially available but with a different supplier landscape, and the free acid form provides distinct advantages for downstream functionalization without requiring deprotection steps [1]. Storage recommendations from vendors specify 2–8°C conditions, indicating that proper cold-chain logistics are necessary for maintaining compound integrity . The compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) precautionary labeling, requiring appropriate laboratory handling protocols .

Procurement Purity specification Supply chain Building block

Where to Deploy 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2): Evidence-Backed Research and Procurement Applications


Scaffold for Heterocyclic Library Synthesis (Pyridones, Benzoxazoles, and Benzothiazoles)

3-((4-Cyanophenyl)amino)-3-oxopropanoic acid functions as a cyanoacetanilide-derived building block for constructing biologically relevant heterocyclic cores, including pyridin-2-ones, 2-pyridones, benzoxazoles, benzothiazoles, and benzimidazoles [1]. The electron-withdrawing para-cyano group (Hammett σp = +0.66) activates the adjacent methylene position for nucleophilic addition and cyclocondensation reactions, enabling efficient synthesis of compound libraries for hit discovery and lead optimization programs. This scaffold class has been employed in the development of lysophosphatidic acid acyltransferase-β inhibitors, bradykinin B1 receptor antagonists, and dihydroorotate dehydrogenase inhibitors, demonstrating the translational relevance of this chemotype [2].

Structure-Activity Relationship (SAR) Studies of Para-Substituted Malonamic Acid Series

The para-cyano substitution in 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid provides a distinct electronic and lipophilic signature (XLogP3 = 1.6, σp = +0.66) that fills a critical gap in systematic SAR exploration of malonamic acid derivatives [1][2]. When paired with alternative para-substituted analogs (4-fluoro, 4-methoxy, 4-nitro, 4-bromo, and unsubstituted hydrogen), the cyano derivative enables quantitative interrogation of how electron-withdrawing capacity and lipophilicity modulate biological activity, binding affinity, and pharmacokinetic properties. QSAR studies on para-substituted acetanilides confirm that the cyano substituent yields hydrolysis kinetics and biological response profiles measurably distinct from halogenated and methoxy analogs, validating its inclusion as a non-redundant member of any comprehensive substituent scan [3].

Carboxylic Acid-Functionalized Probe for Bioconjugation and PROTAC Linker Development

The free carboxylic acid moiety of 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid enables direct conjugation to amine-containing payloads via standard amide coupling chemistry, bypassing the ester hydrolysis step required when using the methyl ester analog (CAS 591234-88-7) [1]. The topological polar surface area of 90.2 Ų and HBD count of 2 provide quantitative physicochemical parameters for predicting the compound's compatibility with cellular permeability requirements in PROTAC (proteolysis-targeting chimera) linker design. The para-cyano group serves as a spectroscopic handle (IR-active nitrile stretch at ~2220–2240 cm⁻¹, UV-active chromophore) for tracking conjugation efficiency and compound localization [2].

Positional Isomer Control in Medicinal Chemistry SAR Campaigns

Procurement of 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2) rather than the ortho-cyano positional isomer (CAS 173035-08-0) is essential for maintaining conformational and electronic consistency in SAR studies [1]. The para isomer exhibits an extended molecular geometry with 3 rotatable bonds and complexity of 297, whereas the ortho isomer can form intramolecular hydrogen bonds that alter the conformational ensemble and molecular recognition properties [2]. Selection of the correct positional isomer ensures reproducible binding-mode hypotheses and prevents confounding variables in dose-response and selectivity profiling experiments.

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